molecular formula C17H20ClN3O3S2 B6554350 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide CAS No. 1040635-15-1

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide

Cat. No. B6554350
CAS RN: 1040635-15-1
M. Wt: 413.9 g/mol
InChI Key: WLVGLEBSNWDMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a thiophene, a sulfonyl group, a piperazine ring, and a chlorophenyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperazine is a six-membered ring containing two nitrogen atoms. The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom. The chlorophenyl group consists of a benzene ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of nitrogen atoms, which can act as nucleophiles .


Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide accurate physical and chemical properties for this compound .

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is particularly implicated in cognitive and emotional processes.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its activity.

Pharmacokinetics

It is noted that the compound issoluble in DMSO but insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. Solubility can affect a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Piperazine derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-2-19-17(22)16-15(7-12-25-16)26(23,24)21-10-8-20(9-11-21)14-5-3-13(18)4-6-14/h3-7,12H,2,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGLEBSNWDMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-ethylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.